半胱氨酸-甘氨酸-酪氨酸-甘氨酸-脯氨酸-赖氨酸-赖氨酸-赖氨酸-精氨酸-赖氨酸-缬氨酸-甘氨酸-甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

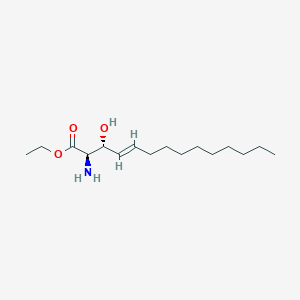

CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is a useful research compound. Its molecular formula is C60H104N20O15S and its molecular weight is 1377.66. The purity is usually 95%.

BenchChem offers high-quality CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质转运分析

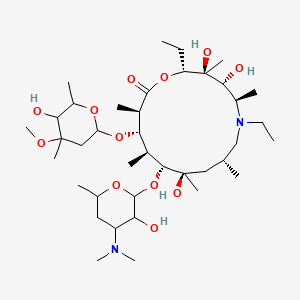

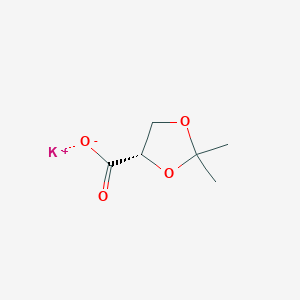

该肽序列是 SV40 T 抗原的同源物,能够诱导核转运 {svg_1}。它可用于分析蛋白质向细胞核的转运。将与合成肽交联的载体蛋白微量注射到哺乳动物细胞的细胞质中,通过固定细胞的免疫荧光染色评估蛋白质转运 {svg_2}.

生化和生理作用

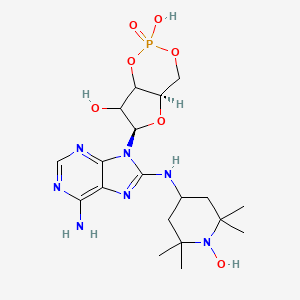

该肽序列已被确定具有某些生化和生理作用 {svg_3}。然而,来源中没有详细说明具体的作用。进一步的研究可以阐明这些作用及其潜在的应用。

肽合成

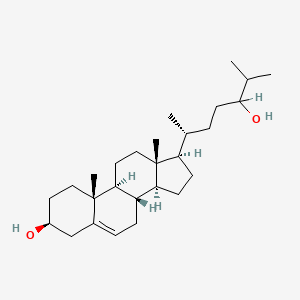

该肽序列可用于研究目的进行合成 {svg_4}。它可用于研究肽的结构和功能、蛋白质-蛋白质相互作用以及肽类药物的开发。

细胞培养研究

该肽序列可能用于细胞培养研究 {svg_5}。它可用于研究细胞过程,如信号转导、基因表达和细胞增殖。

治疗剂的开发

鉴于其生化特性,该肽序列可能用于治疗剂的开发 {svg_6}。例如,它可用于设计靶向特定细胞过程或途径的药物。

分子量测定

该肽序列已知的分子量为 1377.66 {svg_7}。因此,它可用作需要确定未知物质分子量的实验中的标准。

作用机制

Target of Action

The primary target of the peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is the nuclear transport machinery of the cell . This peptide is a homolog of the SV40 T-antigen , which is known to interact with the nuclear pore complex, a large protein assembly that spans the nuclear envelope and regulates the transport of molecules between the nucleus and the cytoplasm.

Mode of Action

The peptide interacts with its target by mimicking the nuclear localization signals (NLS) found in many proteins that are transported into the nucleus . These signals are recognized by importin proteins, which mediate the transport of the peptide across the nuclear envelope. The peptide’s sequence contains several positively charged lysine (Lys) residues, which are critical for this interaction.

Result of Action

The peptide’s ability to induce nuclear transport suggests that it could influence the localization and function of proteins within the cell . Depending on the proteins affected, this could have a wide range of effects on cellular processes, from gene expression to cell signaling.

生化分析

Cellular Effects

The peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY has been shown to influence cellular function by inducing nuclear transport This suggests that it may play a role in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to induce nuclear transport , which suggests that it may interact with biomolecules in the nucleus and potentially influence gene expression

属性

| { "Design of the Synthesis Pathway": "The compound CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Cys(Trt)-OH", "Fmoc-Gly-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Pro-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Val-OH", "Fmoc-Gly-OH", "HBTU", "DIPEA", "DMF", "DCM", "TFA", "EDT", "DIEA", "Acetonitrile", "Methanol", "Dichloromethane", "Dimethylformamide" ], "Reaction": [ "1. Deprotection of Fmoc group from Fmoc-Cys(Trt)-OH using 20% piperidine in DMF", "2. Coupling of Fmoc-Cys(Trt)-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "3. Deprotection of Fmoc group from Fmoc-Gly-OH using 20% piperidine in DMF", "4. Coupling of Fmoc-Gly-OH with Fmoc-Tyr(tBu)-OH using HBTU/DIPEA in DMF", "5. Deprotection of Fmoc group from Fmoc-Tyr(tBu)-OH using 20% piperidine in DMF", "6. Coupling of Fmoc-Tyr(tBu)-OH with Fmoc-Pro-OH using HBTU/DIPEA in DMF", "7. Deprotection of Fmoc group from Fmoc-Pro-OH using 20% piperidine in DMF", "8. Coupling of Fmoc-Pro-OH with Fmoc-Lys(Boc)-OH using HBTU/DIPEA in DMF", "9. Deprotection of Boc group from Fmoc-Lys(Boc)-OH using TFA/EDT/DIEA in DCM", "10. Coupling of Fmoc-Lys-OH with Fmoc-Lys(Boc)-OH using HBTU/DIPEA in DMF", "11. Deprotection of Boc group from Fmoc-Lys(Boc)-OH using TFA/EDT/DIEA in DCM", "12. Coupling of Fmoc-Lys-OH with Fmoc-Arg(Pbf)-OH using HBTU/DIPEA in DMF", "13. Deprotection of Pbf group from Fmoc-Arg(Pbf)-OH using TFA/EDT/DIEA in DCM", "14. Coupling of Fmoc-Arg-OH with Fmoc-Val-OH using HBTU/DIPEA in DMF", "15. Deprotection of Fmoc group from Fmoc-Val-OH using 20% piperidine in DMF", "16. Coupling of Fmoc-Val-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "17. Deprotection of Fmoc group from Fmoc-Gly-OH using 20% piperidine in DMF", "18. Coupling of Fmoc-Gly-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "19. Cleavage of the peptide from the resin using TFA/EDT/DIEA", "20. Purification of the crude peptide using HPLC", "21. Characterization of the final product using mass spectrometry and NMR spectroscopy" ] } | |

CAS 编号 |

104914-40-1 |

分子式 |

C60H104N20O15S |

分子量 |

1377.66 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141361.png)

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)

![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)

![(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1141377.png)